(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one
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Overview
Description
(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a dimethylaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one typically involves the reaction of cyclobutanone with dimethylamine under specific conditions. One common method is the condensation reaction, where cyclobutanone is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or recrystallization, would be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The dimethylaminomethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone oxides, while reduction could produce cyclobutanol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may be studied for its biological activity and potential use in drug development.
Medicine: Research may explore its pharmacological properties and potential therapeutic applications.
Industry: It could be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the dimethylaminomethylidene group.
Dimethylaminomethylidene derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the dimethylaminomethylidene group. This combination of structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBUEIGEESCPHF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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